3-(2-Chloro-6-fluorophenyl)butan-2-ol
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Overview
Description
3-(2-Chloro-6-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C₁₀H₁₂ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-fluorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)propan-2-ol
- 3-(2-Chloro-6-fluorophenyl)butan-1-ol
- 2-(2-Chloro-6-fluorophenyl)ethanol
Uniqueness
3-(2-Chloro-6-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of substituents can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12ClFO |
---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(7(2)13)10-8(11)4-3-5-9(10)12/h3-7,13H,1-2H3 |
InChI Key |
OJRAUKSODCZXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)C(C)O |
Origin of Product |
United States |
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